

Dibutyl Phthalate (CAS No. 84-74-2): A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Dibutyl Phthalate*

Cat. No.: *B1670436*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl Phthalate (DBP), a widely utilized plasticizer, has garnered significant scientific attention due to its ubiquitous presence in the environment and potential as an endocrine disruptor. This technical guide provides an in-depth analysis of DBP (CAS No. 84-74-2), consolidating critical data on its physicochemical properties, synthesis, toxicological profile, metabolic fate, and analytical determination. The information is presented to support advanced research and development activities, offering detailed experimental protocols and visual representations of key biological pathways and analytical workflows.

Physicochemical and General Properties

Dibutyl Phthalate is a colorless to faint-yellow, oily liquid with a slight aromatic odor.[1][2] It is primarily used to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC).[3][4]

Table 1: Physicochemical Properties of **Dibutyl Phthalate**

Property	Value	Reference(s)
CAS Number	84-74-2	[1][3][5]
Molecular Formula	C ₁₆ H ₂₂ O ₄	[1][3][5]
Molecular Weight	278.34 g/mol	[1][5]
Physical State	Oily liquid	[1][5]
Melting Point	-35 °C	[1]
Boiling Point	340 °C at 1,013 hPa	[1][5]
Density	1.043 - 1.049 g/mL at 20-25 °C	[1][5][6]
Vapor Pressure	1 mm Hg at 147 °C; 9.7 x 10 ⁻⁵ hPa at 25°C	[1][5]
Water Solubility	10 mg/L at 20 °C; Slightly soluble (0.0013 g/100 mL)	[1][5]
Log Kow (Octanol/Water Partition Coefficient)	4.46 - 4.57	[1][3][5]
Henry's Law Constant	8.83 x 10 ⁻⁷ atm-m ³ /mol	[3]
Flash Point	171.11 °C (340 °F)	[1][6]
Refractive Index	n _{20/D} 1.492	[1]

Synthesis of Dibutyl Phthalate

DBP is commercially produced through the esterification of phthalic anhydride with n-butanol. [3][7][8] The reaction is typically catalyzed by an acid, such as sulfuric acid, although other catalysts like aluminum oxide have also been employed. [8][9]

General Experimental Protocol for DBP Synthesis

The following protocol outlines a common laboratory-scale synthesis of **Dibutyl Phthalate**.

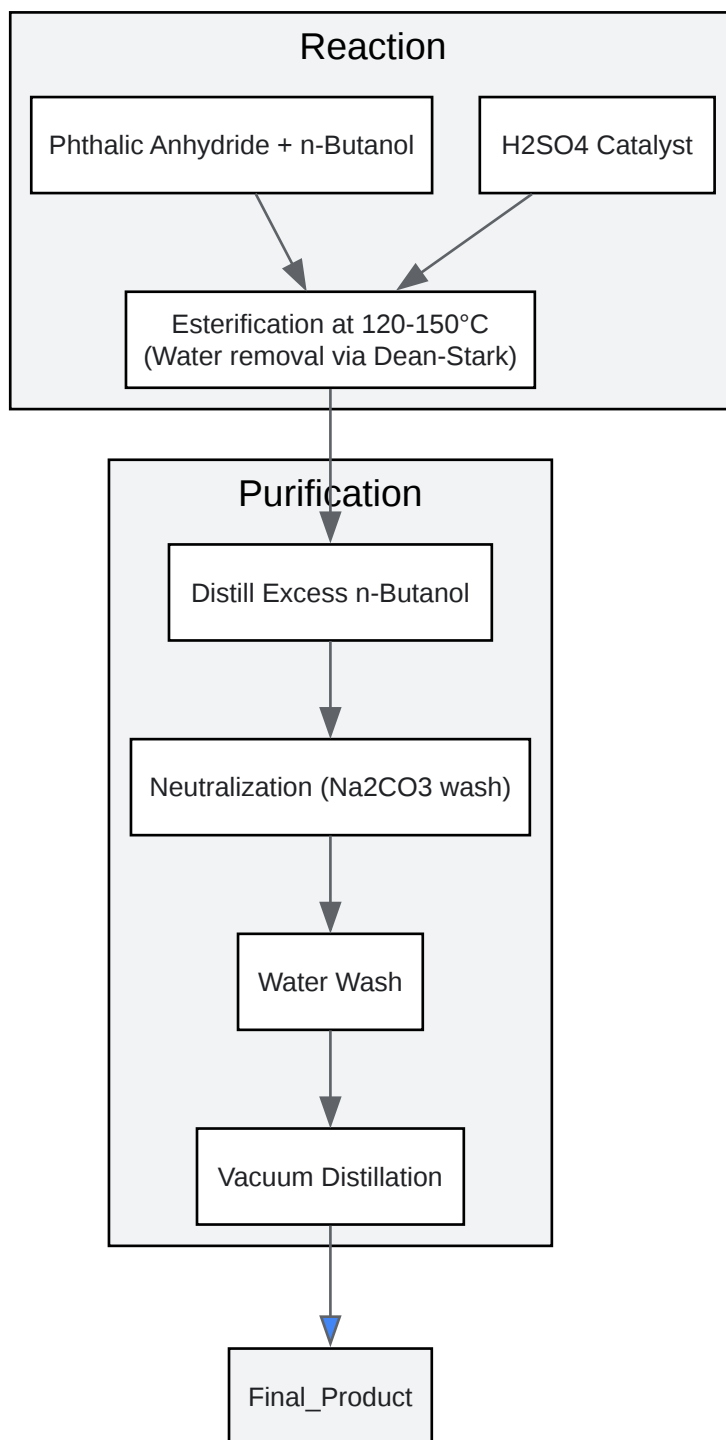
Materials:

- Phthalic anhydride
- n-butanol
- Concentrated sulfuric acid (or other suitable catalyst)
- Sodium carbonate solution (for neutralization)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** Phthalic anhydride and an excess of n-butanol (molar ratio typically 1:2 to 1:3) are added to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[9]
- **Catalysis:** A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture.[8]
- **Esterification:** The mixture is heated to reflux (typically 120-150 °C) and vigorously stirred.[8] The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.
- **Neutralization and Washing:** After cooling, the excess n-butanol is removed by distillation. The crude DBP is then washed with a sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water to remove any remaining salts.
- **Purification:** The final product is purified by vacuum distillation to yield high-purity **Dibutyl Phthalate**. [7][8]

DBP Synthesis Workflow



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DBP Synthesis Workflow Diagram

Toxicological Profile

DBP is recognized as an endocrine-disrupting chemical (EDC) with significant effects on the reproductive system.^{[10][11]} It primarily exhibits anti-androgenic activity, though weak estrogenic effects have also been reported.^[10]

Reproductive and Developmental Toxicity

Exposure to DBP, particularly during gestation, has been linked to a range of adverse reproductive outcomes in animal models.^{[10][12]}

Table 2: Summary of Reproductive and Developmental Effects of DBP in Animal Models

Effect	Species	Exposure Dose/Route	Key Findings	Reference(s)
Reduced Fertility	Rat	Up to 650 mg/kg/day (diet)	Marked decrease in fertility in F1 male offspring.	[13]
Testicular Atrophy	Rat	Various	Degenerative changes in male gonads.	[10]
Decreased Sperm Count & Motility	Rat	50 mg/kg/day (oral)	Significant reduction in sperm count and motility.	[12]
Genital Malformations	Rat	>600 mg/kg/day (in utero)	Cryptorchidism, hypospadias, decreased testicular weight.	[10][14]
Embryotoxicity	Rat	Various	Increased fetal resorption and decreased live births.	[10]
Skeletal Malformations	Rat	Various	Teratogenic effects observed in fetuses.	[10]

Neurotoxicity

Recent studies have indicated that DBP can cross the blood-brain barrier and induce neurotoxic effects.[15] Exposure in primary mouse cortical neurons has been shown to induce apoptosis and neurotoxicity, mediated by the Aryl Hydrocarbon Receptor (AhR).[15]

Hepatotoxicity

DBP is considered a liver toxicant.[11] It can induce lipid peroxidation and cause morphological changes in liver tissue.[11] Studies have shown that DBP exposure can lead to hepatic lipid

metabolism disorder and inflammation.[16]

Mechanisms of Action and Signaling Pathways

The toxicological effects of DBP are mediated through various signaling pathways. Its endocrine-disrupting properties are a key area of research.

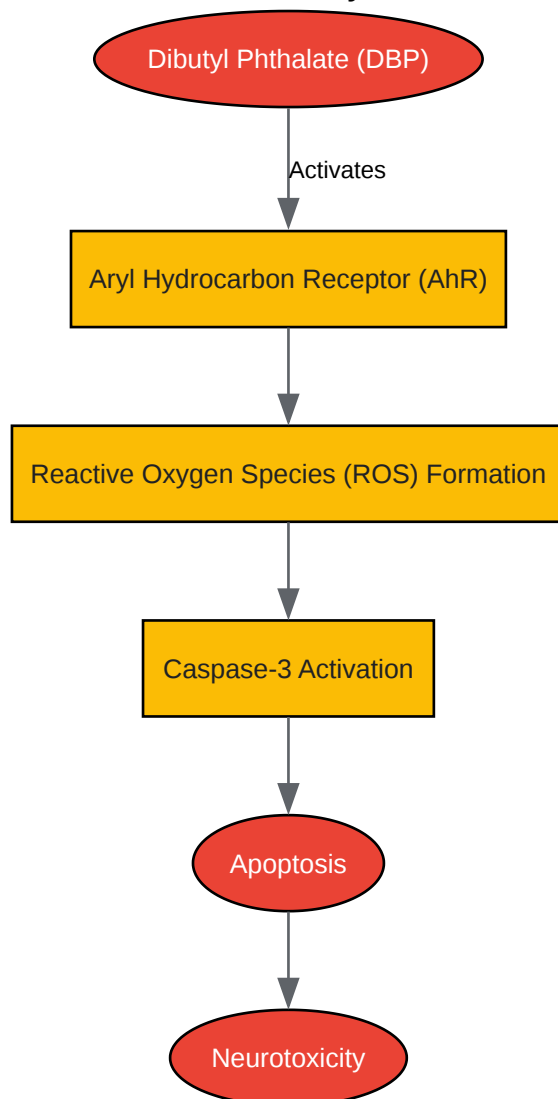
Endocrine Disruption

DBP's primary mechanism of reproductive toxicity is through the disruption of androgen signaling.[10][13] It can down-regulate testosterone production.[17] While it has little affinity for the androgen receptor (AR) directly, its metabolites are believed to be the active agents.[13] DBP has also been shown to induce estrogen receptor α (ER α)-mediated estrogenic activity.[17]

Aryl Hydrocarbon Receptor (AhR) Signaling

In neuronal cells, DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR).[15] DBP exposure enhances AhR mRNA and protein expression, leading to downstream toxic effects.[15]

DBP-Induced Neurotoxicity via AhR Pathway

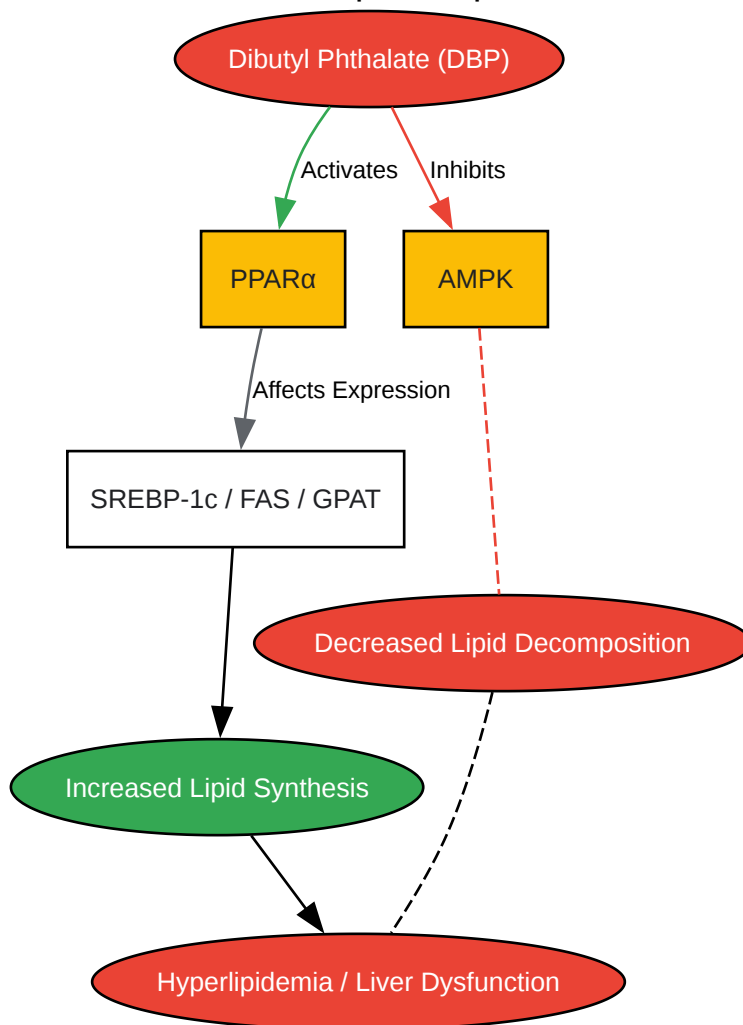


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*DBP-Induced Neurotoxicity via AhR Pathway***PPAR α /SREBP-1c/FAS/GPAT/AMPK Signaling in Liver**

DBP can induce liver lipid metabolism disorders by activating the PPAR α signaling pathway. [18] This affects the expression of SREBP, FAS, and GPAT, leading to hyperlipidemia. DBP also inhibits the phosphorylation and activation of AMPK, which in turn inhibits lipid decomposition.[18]

DBP's Effect on Hepatic Lipid Metabolism



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DBP's Effect on Hepatic Lipid Metabolism

Metabolism and Toxicokinetics

Following oral administration, DBP is rapidly hydrolyzed to its primary metabolite, mono-n-butyl phthalate (MBP), by lipases and esterases in the gastrointestinal tract.[14] MBP is then absorbed and distributed throughout the body with minimal bioaccumulation.[14]

MBP can be further oxidized to other metabolites, including mono-3-hydroxy-n-butyl phthalate (MHBP) and mono-3-carboxypropyl phthalate (MCP). [19] These metabolites are primarily excreted in the urine, with most of the dose eliminated within 24 hours.[14] In humans, these metabolites are largely conjugated with glucuronide before excretion.[14]

Table 3: Toxicokinetic Parameters of DBP in Rats

Parameter	Value	Condition	Reference(s)
Distribution Half-life ($t_{1/2,\alpha}$)	5.77 ± 1.14 min	30 mg/kg, i.v.	[20]
Elimination Half-life ($t_{1/2,\beta}$)	217 ± 131 min	30 mg/kg, i.v.	[20]
AUC	57.8 ± 5.93 min· μ g/mL	30 mg/kg, i.v.	[20]
Clearance	551 ± 64 mL/min/kg	30 mg/kg, i.v.	[20]
Urinary Excretion	~77% of dose within 24h	100 mg/kg (gavage)	[21]
Fecal Excretion	~7% of dose within 24h	100 mg/kg (gavage)	[21]

Analytical Methods

Accurate quantification of DBP in various matrices is crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method.[22]

Experimental Protocol for DBP Determination in Water by GC-MS

This protocol describes a general method for the analysis of DBP in water samples.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- DBP standard solutions
- Internal standard (e.g., Benzyl benzoate - BB)

- Hexane, Methanol, Dichloromethane (analytical grade)
- Nitrogen evaporator

Procedure:

- Sample Preparation (SPE):
 - A known volume of the water sample is spiked with an internal standard.
 - The sample is passed through a pre-conditioned SPE cartridge at a controlled flow rate.
 - The cartridge is washed to remove interferences and then dried.
 - DBP is eluted from the cartridge using an appropriate solvent (e.g., methanol and dichloromethane).[\[4\]](#)
 - The eluate is concentrated under a gentle stream of nitrogen.
- GC-MS Analysis:
 - An aliquot of the concentrated extract is injected into the GC-MS system.
 - Chromatographic separation is achieved on a suitable capillary column (e.g., ZB-5MS).
 - The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The quantifier ion for DBP is typically m/z 149.[\[22\]](#)
- Quantification:
 - A calibration curve is constructed using standard solutions of DBP.
 - The concentration of DBP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 4: Typical GC-MS Parameters for DBP Analysis

Parameter	Setting	Reference(s)
Column	ZB-5MSplus, 30 m x 0.25 mm x 0.25 µm	[23]
Oven Program	60°C (1 min) – 20°C/min to 300°C (5 min)	[23]
Injector Temperature	280°C	[23]
Detector Temperature	250°C	[23]
Carrier Gas	Helium	[23]
Injection Volume	1 µL	[23]
Quantifier Ion (m/z)	149	[22]
LOD (in water)	0.02 mg/L	[4][23]
LOQ (in water)	0.053 mg/L	[4][23]

Regulatory Status and Exposure

DBP is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[3] Its use is restricted in children's toys and cosmetics in the European Union and the United States. [3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 mg/m³ as a time-weighted average.[24]

Conclusion

Dibutyl Phthalate remains a compound of significant interest to the scientific community due to its widespread use and potential health risks, particularly as an endocrine disruptor affecting reproductive health. This guide has provided a consolidated overview of its core technical aspects, from chemical synthesis to toxicological mechanisms and analytical detection. The detailed data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development, facilitating further investigation into the impacts of DBP and the development of mitigation strategies.

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